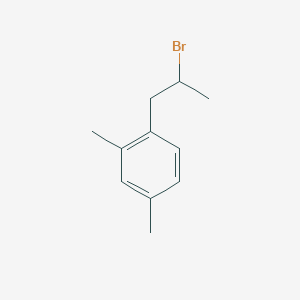
1-(2-Bromopropyl)-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromopropyl)-2,4-dimethylbenzene, also known as 2-Bromo-1-phenylpropane, is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromopropyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Bromopropyl)-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethylbenzene (xylene) using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Elimination Reactions: Typically involve strong bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium hydroxide can yield alcohols.
Elimination Reactions: The major product is propene.
Aplicaciones Científicas De Investigación
1-(2-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Bromopropyl)-2,4-dimethylbenzene involves its reactivity as an electrophile in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form an alkene .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropane: Similar in structure but lacks the aromatic benzene ring.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring without the propyl group.
1-Bromo-2,4-dimethylbenzene: Similar but with the bromine atom directly attached to the benzene ring.
Uniqueness
1-(2-Bromopropyl)-2,4-dimethylbenzene is unique due to the presence of both the bromopropyl group and the dimethyl substitutions on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
27650-77-7 |
|---|---|
Fórmula molecular |
C11H15Br |
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
1-(2-bromopropyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10H,7H2,1-3H3 |
Clave InChI |
YGJDPVSMTWCRPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


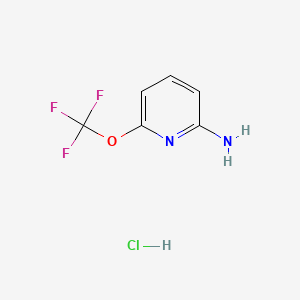

![5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13589282.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13589284.png)
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B13589286.png)
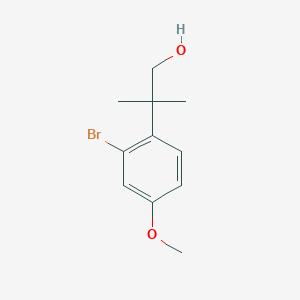
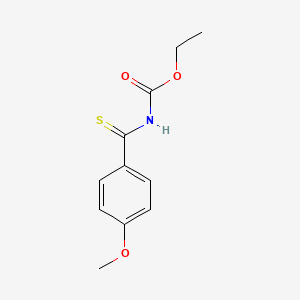
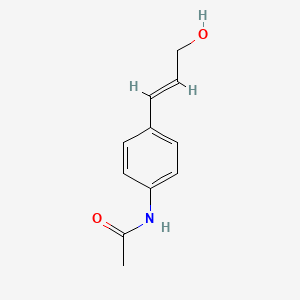
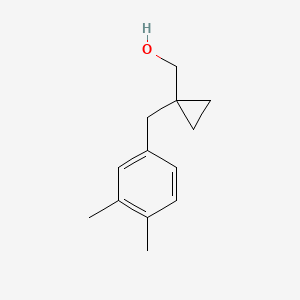
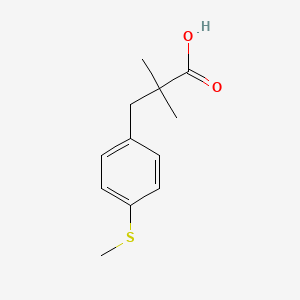
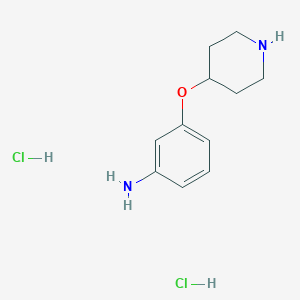
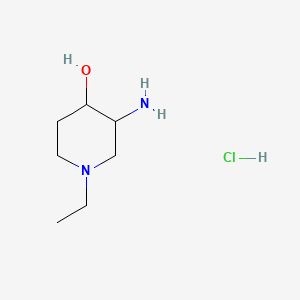
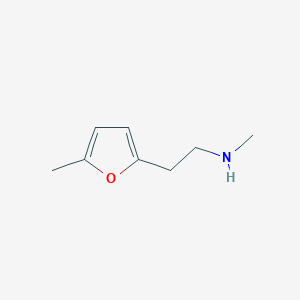
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
